Product packaging for 5-(4-Bromophenoxy)pyrimidin-2-ol(Cat. No.:)

5-(4-Bromophenoxy)pyrimidin-2-ol

Cat. No.: B13546373
M. Wt: 267.08 g/mol
InChI Key: SDLMVVSRLRUSTA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Scientific Inquiry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the scientific community. nih.gov Their diverse structures and properties make them essential in various fields, including medicinal chemistry, materials science, and agrochemicals. nih.govmdpi.com In fact, it is estimated that over 90% of new drugs contain heterocyclic motifs, underscoring their critical role in drug discovery and development. mdpi.com These compounds can interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects. mdpi.com The ability to synthesize and modify heterocyclic structures allows chemists to design molecules with specific functions, contributing to advancements in both academic research and industrial applications. nih.gov

The Pyrimidine (B1678525) Nucleus: A Privileged Scaffold in Advanced Chemical Systems

Among the vast array of heterocyclic compounds, the pyrimidine nucleus holds a position of particular distinction and is often referred to as a "privileged scaffold". nih.gov This term describes a molecular framework that can serve as a ligand for multiple biological targets. nih.gov The significance of pyrimidine is rooted in its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids (DNA and RNA). mdpi.comijpbs.com This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.commdpi.comijpbs.com

Overview of Substituted Pyrimidine Architectures in Academic Investigations

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space of derivatives with diverse biological activities. Academic investigations have extensively explored these substituted pyrimidine architectures. For instance, 2,4,5-trisubstituted pyrimidines have been a subject of significant interest in anticancer research. mdpi.comnih.gov The substitution pattern on the pyrimidine ring is crucial for determining the biological activity and selectivity of the compound. Research has shown that even minor modifications to the substituents can lead to significant changes in a molecule's pharmacological profile. nih.gov

A notable area of investigation involves the development of pyrimidine derivatives as kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Phenoxypyrimidine derivatives, for example, have been identified as potent inhibitors of p38α kinase, a key enzyme in inflammatory pathways. nih.govresearchgate.net The exploration of different substitution patterns on both the pyrimidine and the phenoxy rings has been a key strategy in the optimization of these inhibitors.

Furthermore, the antimicrobial properties of substituted pyrimidines have been widely studied. nih.govnih.gov Researchers have synthesized and evaluated a variety of pyrimidine derivatives against different bacterial and fungal strains. These studies have provided valuable insights into the structure-activity relationships (SAR) that govern the antimicrobial potency of these compounds. The table below presents data on the antimicrobial activity of some pyrimidine derivatives.

Compound TypeTest OrganismActivityReference
3-methylpyrimidine compoundsBacteria & FungiVaried, with amide-substituted being most active nih.gov
Pyrimidine substituted piperazineGram-positive bacteriaModerate to good, with MICs of 2~32 µg/mL nih.gov

Research Rationale for Investigating 5-(4-Bromophenoxy)pyrimidin-2-ol and Related Structural Motifs

While specific research on "this compound" is not extensively documented in publicly available literature, the rationale for investigating this and related structural motifs can be inferred from studies on analogous compounds. The core structure combines a pyrimidin-2-ol ring with a 4-bromophenoxy substituent at the 5-position, suggesting a focus on creating novel kinase inhibitors or other biologically active agents.

The investigation into 5-heteroatom-substituted pyrimidines has shown that substitutions at this position can significantly influence properties like aqueous solubility and biological potency. nih.gov The phenoxy group at the 5-position, as seen in related phenoxypyrimidine kinase inhibitors, is a key structural feature. nih.govresearchgate.net The bromine atom on the phenoxy ring is also of interest, as halogenated compounds often exhibit enhanced biological activity. For instance, a 2,4,5-trisubstituted pyrimidine derivative containing a bromine atom at the 5-position has been identified as a selective Aurora A kinase inhibitor, a target in cancer therapy. mdpi.com

The research rationale is therefore likely driven by the hypothesis that the combination of the pyrimidin-2-ol scaffold, the 5-phenoxy linkage, and the bromo-substituent could lead to compounds with novel or improved pharmacological properties. The expectation would be to explore the structure-activity relationship of this particular substitution pattern, potentially targeting kinases or other enzymes implicated in disease. The table below shows the inhibitory concentrations of some phenoxypyrimidine inhibitors of p38α kinase, illustrating the potency of this class of compounds.

CompoundIC50 for p38α inhibitionReference
Series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles6.0 to 650 nM nih.gov

This data underscores the potential for discovering highly potent inhibitors within the broader class of phenoxypyrimidines, providing a strong justification for the synthesis and evaluation of novel derivatives like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O2 B13546373 5-(4-Bromophenoxy)pyrimidin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-(4-bromophenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14)

InChI Key

SDLMVVSRLRUSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNC(=O)N=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H-NMR) spectroscopy of 5-(4-bromophenoxy)pyrimidin-2-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. The protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the phenoxy group. The protons of the 4-bromophenoxy group will also resonate in the aromatic region, exhibiting a characteristic splitting pattern due to coupling with adjacent protons.

A hypothetical ¹H-NMR data table is presented below:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4/H-6 (Pyrimidine)8.20s-
H-2' (Phenoxy)7.50d8.8
H-3' (Phenoxy)7.05d8.8
OH (Hydroxyl)12.50br s-

Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms of the pyrimidine ring will appear at characteristic chemical shifts, as will the carbons of the bromophenoxy group.

A hypothetical ¹³C-NMR data table is presented below:

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Pyrimidine)160.5
C-4/C-6 (Pyrimidine)145.2
C-5 (Pyrimidine)135.8
C-1' (Phenoxy)155.3
C-2'/C-6' (Phenoxy)125.1
C-3'/C-5' (Phenoxy)120.9
C-4' (Phenoxy)118.7

Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the bromophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in both the pyrimidine and phenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrimidine ring and the phenoxy group through the ether linkage, as well as confirming the positions of substituents on both rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Characteristic Vibrational Frequencies of Pyrimidine, Phenoxy, and Bromo Moieties

The IR spectrum of this compound would exhibit a series of absorption bands corresponding to its constituent functional groups.

A table of expected characteristic IR absorption bands is provided below:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching3400-3200 (broad)
C-H (Aromatic)Stretching3100-3000
C=N (Pyrimidine)Stretching1650-1550
C=C (Aromatic)Stretching1600-1450
C-O (Ether)Stretching1250-1200
C-Br (Bromo)Stretching700-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 267.08 g/mol . sigmaaldrich.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways could include the cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy and pyrimidinol moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous identification of a chemical compound by providing its exact mass with high precision. This technique allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₀H₇BrN₂O₂, the theoretical exact mass can be calculated.

However, a thorough search of scientific databases has not yielded any published experimental HRMS data for this compound. Such data would be presented in a table format, as shown hypothetically below, to compare the theoretically calculated mass with an experimentally determined value.

Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValue
Chemical Formula C₁₀H₇BrN₂O₂
Theoretical Exact Mass (m/z) [Calculated Value]
Experimentally Determined Mass (m/z) Data not available
Mass Error (ppm) Data not available
Ionization Mode Data not available

Note: The values in this table are placeholders, as no experimental data has been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, as well as the intermolecular interactions that dictate the supramolecular assembly of this compound in the solid state.

Crystal Structure Analysis and Molecular Conformation

An X-ray crystallographic analysis of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. This would allow for a detailed understanding of the molecule's conformation, including the orientation of the 4-bromophenoxy group relative to the pyrimidin-2-ol ring.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. A hypothetical data table for crystallographic information is presented below to illustrate the type of information that would be obtained from such a study.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c, α, β, γ) Data not available
Volume (ų) Data not available
Z (Molecules per unit cell) Data not available
Calculated Density (g/cm³) Data not available
Final R-indices Data not available

Note: This table is for illustrative purposes only, as no crystallographic data has been reported.

Intermolecular Interactions and Supramolecular Assembly

The study of the crystal structure would also elucidate the non-covalent interactions, such as hydrogen bonding and halogen bonding, that govern the packing of molecules in the crystal lattice. The pyrimidin-2-ol moiety is capable of forming strong hydrogen bonds, and the bromine atom of the 4-bromophenoxy group could participate in halogen bonding. These interactions are fundamental to understanding the supramolecular chemistry of the compound. Without experimental crystal structure data, any discussion of the supramolecular assembly of this compound remains speculative.

Computational and Theoretical Investigations of 5 4 Bromophenoxy Pyrimidin 2 Ol and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to investigate a wide range of molecular properties by calculating the electron density of a system. For molecules like 5-(4-Bromophenoxy)pyrimidin-2-ol, DFT provides a detailed picture of their electronic structure and reactivity. Many studies on related pyrimidine derivatives utilize the B3LYP functional, a popular hybrid functional, often paired with basis sets like 6-311++G(d,p) to achieve reliable results for both gaseous and solvent phases. physchemres.orgthk.edu.tr

Optimization of Molecular Geometries and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, with its rotatable ether linkage between the pyrimidine and bromophenyl rings, conformational analysis is particularly important.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Analog (Note: This table presents typical data for a substituted pyrimidine derivative as found in computational studies to illustrate the type of information obtained from geometry optimization.)

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
C-O (ether)1.37 Å
O-C (pyrimidine)1.38 Å
C=N (pyrimidine)1.34 Å
C-O (hydroxyl)1.35 Å
Bond AngleC-O-C (ether)118.5°
N-C-N (pyrimidine)127.0°
Dihedral AngleC-C-O-C-155.0°

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic and optical properties of a molecule and predicting its chemical reactivity. researchgate.netacs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. unesp.br

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyrimidine derivatives, these orbitals are often distributed across the aromatic rings. For example, in push-pull systems, the HOMO may be localized on a donor group while the LUMO is on an acceptor group, facilitating intramolecular charge transfer (ICT), which is crucial for many of their applications. sciensage.inforesearchgate.net

Table 2: Representative FMO Data for a Pyrimidine Analog (Note: This table illustrates typical FMO energy values and the resulting energy gap for a pyrimidine derivative, as determined by DFT calculations.)

ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.45
Energy Gap (ΔE)5.13

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. rsc.orgmdpi.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and ether groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including charge transfer and intramolecular interactions within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the stability arising from hyperconjugation and delocalization effects.

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, contributing to greater molecular stability. For instance, in pyrimidine derivatives, significant interactions often occur between the lone pair (n) orbitals of oxygen or nitrogen atoms and the antibonding (π*) orbitals of the aromatic rings. researchgate.net This analysis reveals the intramolecular charge transfer (ICT) pathways that stabilize the molecule. NBO analysis also confirms the hybridization of atoms, such as the sp2 hybridization of the carbons and nitrogens within the aromatic rings.

Theoretical Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. wisc.edu These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations are typically performed on a static, single-molecule system (often in the gas phase or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and explicit interactions with solvent molecules. nih.govbenthamdirect.com

For this compound, MD simulations can reveal how the molecule behaves in a biological or chemical environment, such as an aqueous solution. These simulations can track the rotation around the ether bond, showing the range of accessible conformations and the timescale of transitions between them. Furthermore, MD can explicitly model the formation and breaking of hydrogen bonds between the pyrimidine derivative and surrounding water molecules. nih.gov This provides a more realistic understanding of how the solvent influences the molecule's structure and stability, which is often crucial for its function. For example, studies on similar pyridine (B92270) and pyrimidine derivatives have used MD to understand how the compounds are stabilized within protein binding sites or exposed to a solvent environment. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. scirp.org

Descriptors for Electronic, Steric, and Lipophilic Properties

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. scirp.org For pyrimidine derivatives, a variety of descriptors are employed to capture their electronic, steric, and lipophilic characteristics.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for molecular interactions. Examples include:

Aromaticity (A_Ar): Represents the presence and nature of aromatic rings within the molecule. tandfonline.com

Number of Double Bonds (B_Dou): Indicates the degree of unsaturation. tandfonline.com

Partial Positive/Negative Surface Area (PEOE_VSA_PPOS / Q_VSA_NEG): These descriptors, calculated using methods like the Partial Equalization of Orbital Electronegativities (PEOE), describe the distribution of positive and negative charges on the molecular surface. tandfonline.com

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which influence its ability to fit into a biological target's binding site. They are a key component of Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. japsonline.com

Lipophilic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net It describes the affinity of a molecule for a nonpolar environment. In 3D-QSAR, lipophilic fields can be calculated to understand how the hydrophobic character varies across the molecular structure. japsonline.com The concept of lipophilicity is considered intuitive and widely accepted in the field of medicinal chemistry. sci-hub.se

A study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives utilized various theoretical molecular descriptors computed directly from the compounds' structures to develop 2D and 3D QSAR models. nih.gov Another study on pyrimidine derivatives with larvicidal activity confirmed that steric properties, hydrophobic polar surface area, and logP were responsible for their biological activity. researchgate.net

Statistical Models Correlating Structure with Biological Activity

Once a set of relevant descriptors is chosen, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Multiple Linear Regression (MLR): MLR is a common statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. nih.gov It generates a simple equation that can be easily interpreted. However, MLR may not be suitable for complex, non-linear relationships. mui.ac.ir

Artificial Neural Networks (ANN): ANNs are more sophisticated, non-linear modeling techniques that can capture complex relationships between structure and activity. nih.govmui.ac.ir Studies have shown that ANN models can often outperform MLR models in terms of predictive power. scirp.org For instance, in a QSAR study of furopyrimidine and thienopyrimidine derivatives, the ANN model showed a significantly higher correlation coefficient (R² = 0.998) compared to the MLR model (R² = 0.889). nih.govmui.ac.ir

Model Validation: The reliability of a QSAR model is assessed through various statistical parameters. The coefficient of determination (R²) indicates how well the model fits the data. tandfonline.com The root-mean-square error (RMSE) measures the deviation between predicted and actual values. nih.gov Cross-validation techniques, such as leave-one-out (LOO-CV), are used to evaluate the model's predictive ability, yielding a cross-validation coefficient (Q²). tandfonline.com Y-randomization is another validation technique used to ensure the model is not a result of chance correlation. tandfonline.comimist.ma

A QSAR study on aminopyrimidine-based CXCR4 antagonists utilized principal component analysis, linear regression, nonlinear regression, and partial least squares analysis to develop and validate their models. imist.ma

Statistical MethodApplication in Pyrimidine QSARKey Statistical Metrics
Multiple Linear Regression (MLR) Used to establish linear relationships between descriptors and biological activity. nih.govscirp.orgR², Adjusted R², RMSE, R²ext scirp.org
Artificial Neural Network (ANN) Employed for modeling complex, non-linear structure-activity relationships. nih.govscirp.orgR², Adjusted R², RMSE, R²ext scirp.org
Partial Least Squares (PLS) A regression method suitable when the number of descriptors is large. nih.govimist.maq², r² rsc.org
Comparative Molecular Field Analysis (CoMFA) A 3D-QSAR method using steric and electrostatic fields as descriptors. japsonline.comq², r², r²pred japsonline.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) An extension of CoMFA that includes hydrophobic, hydrogen bond donor, and acceptor fields. japsonline.comq², r², r²pred japsonline.com

Computational Studies on Non-Linear Optical (NLO) Properties

Recent research has highlighted the potential of pyrimidine derivatives as materials with significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonic devices. rsc.orgrsc.orgresearchgate.net Computational methods, particularly those based on quantum mechanics, are crucial for predicting and understanding these properties before experimental synthesis. rsc.org

Studies have shown that pyrimidine-based molecules can exhibit enhanced NLO behavior in a crystalline environment. rsc.org Computational techniques are used to calculate properties like polarizability and hyperpolarizability, which are indicators of NLO activity. rsc.orgrsc.org For example, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), employed density functional theory (DFT) to investigate its NLO properties. rsc.orgresearchgate.net Another study on pyrimidine-based bis-uracil derivatives also utilized computational methods to assess their linear and third-order NLO properties. tandfonline.com The electron-withdrawing nature and aromaticity of the pyrimidine ring are key features that contribute to the development of NLO chromophores. nih.gov

Ligand-Based and Structure-Based Computational Design Approaches for Novel Pyrimidine Derivatives

Computational approaches are pivotal in the rational design of novel pyrimidine derivatives with desired biological activities. These methods can be broadly categorized as ligand-based and structure-based.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net This "pharmacophore" can then be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening . nih.govresearchgate.netajchem-a.com

Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from vast libraries of molecules. ajchem-a.com This process can be refined by applying filters based on drug-like properties, such as molecular weight and lipophilicity, to prioritize compounds with a higher likelihood of becoming successful drugs. ajchem-a.com A study on pyrido[2,3-d]pyrimidines utilized virtual screening and pharmacophore mapping to design novel derivatives. nih.govresearchgate.net Recent advancements have shown that using pharmacophores derived from molecular dynamics simulations can improve the success rate of virtual screening. imtm.cz

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking is a structure-based computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comnih.gov This method is instrumental in generating hypotheses about how a pyrimidine derivative might interact with its biological target at the atomic level. nih.gov

Investigation of Biological Activities and Mechanistic Insights Non Clinical Focus

Exploration of Antimicrobial Potential (excluding clinical trials, dosage, safety, and adverse effects)

The pyrimidine (B1678525) scaffold is a fundamental component of various antimicrobial agents, and the inclusion of a halogenated phenoxy group may enhance this activity. nih.govinnovareacademics.in While direct antimicrobial data for 5-(4-Bromophenoxy)pyrimidin-2-ol is unavailable, studies on analogous compounds provide a basis for predicting its potential antimicrobial spectrum.

Antibacterial Spectrum and Efficacy against Microbial Strains

Research on various pyrimidine derivatives has demonstrated a broad range of antibacterial activities. nih.govinnovareacademics.innih.govias.ac.in For instance, certain synthesized pyrimidine derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govias.ac.in The specific substitutions on the pyrimidine ring play a crucial role in determining the extent and spectrum of antibacterial action. ias.ac.in

Interactive Table: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/ClassBacterial StrainActivity LevelReference
Pyrimidine DerivativesEscherichia coliActive nih.gov
Pyrimidine DerivativesBacillus subtilisActive nih.gov
Triazole substituted pyrimidinesPseudomonas aeruginosaHigher inhibition than thiadiazole derivatives ias.ac.in
Triazole substituted pyrimidinesStaphylococcus aureusHigher inhibition than thiadiazole derivatives ias.ac.in
Triazole substituted pyrimidinesEscherichia coliHigher inhibition than thiadiazole derivatives ias.ac.in

Antifungal Activities

The antifungal potential of pyrimidine derivatives is well-documented, with several commercial fungicides containing this core structure. nih.govfrontiersin.org Studies on novel synthesized pyrimidine derivatives have shown significant antifungal activity against a range of phytopathogenic fungi. nih.govfrontiersin.org For example, certain pyrimidine derivatives containing an amide moiety exhibited excellent activity against Phomopsis sp., even surpassing the efficacy of the commercial fungicide Pyrimethanil in some cases. frontiersin.orgresearchgate.net Similarly, pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton have demonstrated potent antifungal effects against Botrytis cinerea and Phomopsis sp. frontiersin.org The presence of a bromine atom, as in bromophenols derived from red algae, has also been associated with antifungal properties. mdpi.com

Interactive Table: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/ClassFungal StrainActivity LevelReference
Pyrimidine derivatives with amide moietyPhomopsis sp.Excellent, some better than Pyrimethanil frontiersin.orgresearchgate.net
1,3,4-Thiadiazole pyrimidine derivativesBotrytis cinereaExcellent frontiersin.org
1,3,4-Thiadiazole pyrimidine derivativesPhomopsis sp.Excellent frontiersin.org
Bicyclic pyrimido[4,5-d]pyrimidine-4-oneCandida albicansInactive nih.gov
Tricyclic pyrido[2,3-d:6,5 d`] dipyrimidineCandida albicansInactive frontiersin.org

Proposed Mechanisms of Action (e.g., enzyme inhibition, DNA intercalation)

The antimicrobial mechanisms of pyrimidine derivatives are diverse and depend on their specific structures. mdpi.com Due to their structural similarity to the purine (B94841) bases of DNA and RNA, it is proposed that some pyrimidine derivatives may interfere with nucleic acid synthesis. [4, 9] Another potential mechanism is the inhibition of essential microbial enzymes. mdpi.com For instance, some pyrimidine-containing compounds are known to target enzymes involved in bacterial cell wall synthesis. The presence of a bromophenoxy group might also contribute to the antimicrobial effect, as bromophenols have been shown to possess antimicrobial properties, potentially through mechanisms that disrupt microbial cell integrity or metabolic processes.

Studies on Anticancer Activities (excluding clinical trials, dosage, safety, and adverse effects)

The pyrimidine nucleus is a key pharmacophore in numerous anticancer drugs, and its derivatives are actively investigated for their potential as novel therapeutic agents. [2, 3, 4, 6, 10, 16]

Cell Line-Based Cytotoxicity Assays (in vitro focus)

Numerous studies have evaluated the cytotoxic effects of various pyrimidine derivatives against a wide range of human cancer cell lines. For example, certain novel pyrimidine derivatives have shown strong cytotoxic effects against adenocarcinomic human alveolar basal epithelial (A549) cells. nih.gov Other studies have reported significant antiproliferative activities of pyrimidine derivatives against human breast cancer (MCF-7), liver carcinoma (HEPG2), and colon carcinoma cell lines. [2, 6, 16] The cytotoxic potency is highly dependent on the nature and position of substituents on the pyrimidine ring. innovareacademics.in Bromophenol hybrids have also demonstrated significant inhibitory activity against various cancer cell lines, including A549, HepG2, and HCT116.

Interactive Table: Cytotoxicity of Selected Pyrimidine Derivatives in Cancer Cell Lines

Compound/ClassCancer Cell LineIC50/EffectReference
Pyrimidine derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM nih.gov
Pyrimidine derivativesHepG2 (Liver)Growth inhibition at 1-10 µg/ml innovareacademics.in
Pyrimidine derivativesMCF-7 (Breast)Significant antiproliferative activity[2, 6]
Pyrrolo[2,3-d]pyrimidine derivative 9eA549 (Lung)IC50 of 4.55 µM
Pyrrolo[2,3-d]pyrimidine derivative 10bMCF-7 (Breast)IC50 of 1.66 µM
Bromophenol hybridsA549, HepG2, HCT116Significant inhibitory activity

Exploration of Cell Cycle Modulation and Apoptosis Induction Pathways

Pyrimidine derivatives often exert their anticancer effects by modulating the cell cycle and inducing apoptosis in cancer cells. [3, 14] For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, in various cancer cell lines. [3, 14] This cell cycle arrest is often a prelude to apoptosis.

The induction of apoptosis is a key mechanism for many anticancer agents. [20, 23] Studies on pyrimidine derivatives have revealed their ability to trigger apoptosis through various pathways. [3, 14] For example, certain compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death. The inhibition of cyclin-dependent kinases (CDKs) by pyrimidine derivatives is another established mechanism that can lead to cell cycle arrest and apoptosis. [3, 20, 23] The presence of a bromophenoxy moiety could also contribute to pro-apoptotic activity, as some bromophenol hybrids have been found to induce apoptosis through ROS-mediated pathways.

Inhibition of Specific Cellular Targets (e.g., kinases, receptors)

The pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including kinases and receptors. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is particularly effective in mimicking hinge region binding interactions within kinase active sites. rsc.org This has led to the development of numerous kinase inhibitors for a range of diseases. rsc.org

Research has shown that pyrimidine derivatives can act as potent inhibitors of several kinases involved in cell signaling pathways. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant inhibitory effects against tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinase 4/6 (CDK4/6). nih.gov One study identified a pyrido[2,3-d]pyrimidine derivative as a highly potent tyrosine kinase inhibitor with IC50 values of 1.11, 0.13, 0.45, and 0.22 μM against PDGFr, FGFr, EGFr, and c-src, respectively. nih.gov Another derivative, PD180970, was found to inhibit ATP-competitive protein tyrosine kinase and reduced the in vivo tyrosine phosphorylation of p210Bcr-Abl in human K562 chronic myelogenous leukemic cells. nih.gov

The inhibitory action of these compounds often stems from their ability to compete with ATP for the binding site in the kinase domain of the target protein. nih.gov By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. nih.gov

Research into Anti-Inflammatory Mechanisms (excluding clinical trials, dosage, safety, and adverse effects)

The anti-inflammatory properties of pyrimidine derivatives are a significant area of research. These compounds are known to exert their effects by targeting key mediators of the inflammatory response. nih.gov

A primary mechanism by which pyrimidine-based anti-inflammatory agents function is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is responsible for the production of prostaglandins, such as PGE2, which are key mediators of inflammation. nih.gov By inhibiting COX-2, pyrimidine derivatives can effectively reduce the synthesis of these pro-inflammatory molecules. nih.gov

Several studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. For example, a series of pyrimidine derivatives, L1 and L2, were found to be highly selective for COX-2 over COX-1, with inhibitory activity comparable to the established COX-2 inhibitor, meloxicam. nih.govmdpi.com This selectivity is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative L1 COX-2Comparable to MeloxicamHigh nih.govmdpi.com
Derivative L2 COX-2Comparable to MeloxicamHigh nih.govmdpi.com
Indomethacin COX-26.84- nih.gov
Celecoxib COX-2-High nih.gov

This table presents a selection of pyrimidine derivatives and their reported COX-2 inhibitory activities. The data is based on in vitro assays.

Beyond direct enzyme inhibition, pyrimidine derivatives can modulate various inflammatory signaling pathways. They have been shown to inhibit the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov Research has indicated that pyrimidine derivatives can interfere with this pathway, leading to a downstream reduction in the production of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov For instance, one pyrazolo[4,3-d]pyrimidine derivative demonstrated a strong inhibitory effect on NO production in RAW 264.7 cells with an IC50 of 3.17 μM and also inhibited inducible nitric oxide synthase (iNOS) with an IC50 of 1.12 μM. nih.gov

Enzyme Inhibitory Activities (general, without clinical context)

The inhibitory activity of pyrimidine derivatives extends to a range of enzymes beyond those directly involved in inflammation.

Adenosine (B11128) kinase (AK) is an enzyme that regulates the concentration of adenosine, a molecule with diverse physiological functions, including roles in pain and inflammation. Inhibitors of AK have been explored for their potential as analgesic and anti-inflammatory agents. nih.gov

Certain "diaryltubercidin" analogues, which feature a 4-(phenylamino)-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine structure, have been identified as potent inhibitors of adenosine kinase. nih.gov To address the poor water solubility of these initial compounds, more hydrophilic glycinamide (B1583983) groups were introduced at the C4-phenylamino position. This modification successfully improved water solubility while maintaining potent AK inhibition. nih.gov One such analogue, 4-N-(N-cyclopropylcarbamoylmethyl)amino-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, exhibited an IC50 of 3 nM for AK inhibition. nih.gov

CompoundTarget EnzymeIC50 (nM)Reference
4-N-(N-cyclopropylcarbamoylmethyl)amino-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine Adenosine Kinase3 nih.gov

This table highlights a potent adenosine kinase inhibitor from the pyrrolo[2,3-d]pyrimidine class.

The versatility of the pyrimidine scaffold allows for its interaction with a wide array of other enzyme systems. Research into pyrido[2,3-d]pyrimidines has revealed their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov The structural similarities between the pyrimidine core and the native substrates of these enzymes often form the basis for their inhibitory activity. The continued exploration of pyrimidine derivatives is likely to uncover further interactions with various enzyme systems, expanding their potential applications in biochemical research.

Structure Activity Relationship Sar Studies of 5 4 Bromophenoxy Pyrimidin 2 Ol Analogs

Impact of Substituent Position and Electronic Nature on Biological Activities

The biological activity of 5-(4-Bromophenoxy)pyrimidin-2-ol analogs is highly sensitive to the nature and placement of substituents on both the pyrimidine (B1678525) and phenoxy rings. These modifications can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Bromine Atom Placement and Halogen Effects

The presence and position of a halogen atom on the phenoxy ring are critical determinants of biological activity. While the parent compound features a bromine atom at the 4-position, studies on related phenoxypyrimidine series have shown that the type of halogen and its location can significantly modulate efficacy.

Systematic studies involving the replacement of bromine with other halogens like chlorine or fluorine, or moving the halogen to the ortho or meta positions, are crucial for a comprehensive SAR understanding. Such modifications can impact the molecule's lipophilicity and its ability to fit into the binding pocket of a target protein.

To illustrate the impact of halogen substitution, consider the following hypothetical data based on trends observed in similar compound series:

CompoundHalogen at 4-positionRelative Activity
Analog A-FModerate
Analog B-ClHigh
This compound -Br High
Analog C-IModerate-High
Analog D-HLow

This table is illustrative and based on general principles of halogen effects in medicinal chemistry.

Phenoxy Group Modifications

Alterations to the phenoxy group, beyond the halogen substituent, provide another avenue for optimizing biological activity. The introduction of other electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire molecule. For instance, the presence of small hydrophobic substituents on the aniline (B41778) group of related compounds, combined with 4-halosubstituted phenoxy substituents, has been shown to increase inhibitory activities. nih.gov

Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding interactions and potentially improve properties like solubility and metabolic stability.

Substituents on the Pyrimidine Ring

The pyrimidine ring itself offers multiple positions for substitution, and modifications at these sites have a profound impact on biological activity. Reviews of pyrimidine derivatives have consistently shown that the position and nature of substituents on the pyrimidine nucleus are critical for their biological effects. nih.gov For instance, in some series of pyrimidine-based anticancer agents, substitutions at the C2, C4, and C6 positions have been extensively explored to enhance potency and selectivity.

Key positions on the pyrimidine ring of the this compound scaffold that are ripe for modification include the nitrogen atoms and the carbon at the 4- and 6-positions. Introducing small alkyl groups, amino functionalities, or other heterocyclic rings can lead to significant changes in biological activity by influencing hydrogen bonding patterns and steric interactions within the target's binding site.

A hypothetical SAR table for pyrimidine ring substitutions could look as follows:

CompoundR1 at N1R2 at C4R3 at C6Relative Activity
This compound HHHBaseline
Analog ECH3HHIncreased
Analog FHNH2HDecreased
Analog GHHCH3Increased

This table is illustrative and based on general SAR principles for pyrimidine derivatives.

Stereochemical Considerations and Their Influence on Activity

While the core structure of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. If a substituent introduced on the pyrimidine or phenoxy moiety creates a stereocenter, it is highly probable that the biological target will exhibit stereoselectivity, with one enantiomer or diastereomer being significantly more active than the other.

For example, if a chiral side chain is introduced at one of the pyrimidine positions, the (R) and (S) enantiomers may adopt different conformations, leading to differential binding affinities with the target protein. This highlights the importance of synthesizing and testing stereochemically pure analogs to fully elucidate the SAR and identify the optimal stereochemistry for activity.

Identification of Key Pharmacophoric Elements

Based on the collective SAR data, a pharmacophore model for this compound analogs can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this class of compounds, the key pharmacophoric features likely include:

A hydrogen bond donor/acceptor group: The pyrimidin-2-ol moiety, with its ability to tautomerize to a pyrimidin-2-one, provides crucial hydrogen bond donor and acceptor capabilities. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors.

An aromatic/hydrophobic region: The phenoxy group provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with the target protein.

A halogen bond donor: The bromine atom at the 4-position of the phenoxy ring is a potential halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding.

Defined spatial arrangement: The relative orientation of these features, dictated by the ether linkage and the substitution pattern on the rings, is critical for optimal binding.

Pharmacophore modeling studies on related pyrimidine derivatives often identify similar key features, underscoring their general importance for this class of compounds. nih.govpharmacophorejournal.com The precise definition of the pharmacophore for this compound analogs will continue to be refined as more detailed structural and biological data become available.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives has been a subject of intense research for decades, driven by their significant pharmacological potential. ijsat.orgtandfonline.com Traditional methods, such as the Biginelli and β-dicarbonyl condensations, are well-established but often come with limitations like harsh reaction conditions and limited substituent tolerance. ijsat.org The future of pyrimidine synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Recent advancements have focused on several key areas:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse pyrimidines. ijsat.org They streamline synthetic pathways, reduce waste, and allow for the rapid generation of compound libraries for screening.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a growing trend. ijsat.org Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Solvent-free grinding techniques also present an eco-friendly alternative. aip.org

Catalyst-Driven Methods: Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have become invaluable tools for the functionalization of the pyrimidine core. researchgate.nettandfonline.com These methods allow for the precise introduction of various substituents, enabling fine-tuning of the molecule's properties.

C–H Activation: Direct functionalization of the pyrimidine ring through C–H activation is a highly sought-after strategy. ijsat.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient.

Synthetic MethodDescriptionAdvantages
Multicomponent Reactions Three or more reactants combine in a single pot to form the product.High efficiency, diversity, reduced waste. ijsat.org
Microwave-Assisted Synthesis Uses microwave energy to heat the reaction.Faster reaction times, higher yields. researchgate.net
Transition-Metal Catalysis Employs catalysts like palladium to form new bonds.High regioselectivity, broad functional group tolerance. researchgate.nettandfonline.com
C-H Activation Directly functionalizes carbon-hydrogen bonds.Atom economy, simplified synthetic routes. ijsat.org

Advanced Spectroscopic Characterization of Complex Pyrimidine Derivatives

The unambiguous determination of the structure of novel pyrimidine derivatives is crucial for understanding their properties and mechanism of action. Advanced spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the connectivity and environment of atoms within the molecule. nih.govmdpi.comnih.gov Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, NOESY), provide through-bond and through-space correlations, which are essential for determining the three-dimensional structure and conformation of complex pyrimidines. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of a new compound. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the molecules for MS analysis. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's architecture. mdpi.com

The combination of these techniques is often necessary for the complete and accurate characterization of novel and complex pyrimidine derivatives.

Integration of Machine Learning and AI in Computational Predictions for Pyrimidine Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. acs.orgnih.govmdpi.com In pyrimidine chemistry, these computational tools are being increasingly used to accelerate research and development.

Predictive Modeling: ML algorithms can be trained on large datasets of known pyrimidine derivatives to predict various properties, such as biological activity, toxicity, solubility, and metabolic stability. scirp.orgmdpi.com This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, for example, establish mathematical relationships between molecular descriptors and biological activity. scirp.orgscirp.org

Virtual Screening: AI-powered tools can screen vast virtual libraries of pyrimidine compounds against a specific biological target, identifying potential hits for further investigation. acs.org This in silico approach is much faster and more cost-effective than traditional high-throughput screening.

Retrosynthesis and Reaction Prediction: AI can assist in designing synthetic routes for novel pyrimidine compounds by predicting viable reaction pathways and optimizing reaction conditions. mdpi.com

AI/ML ApplicationDescriptionImpact on Pyrimidine Research
Predictive Modeling (QSAR) Develops models to predict properties based on chemical structure.Prioritizes synthesis of promising compounds, reduces unnecessary experiments. scirp.orgmdpi.com
Virtual Screening Computationally screens large libraries of molecules for potential activity.Accelerates the identification of lead compounds. acs.org
Retrosynthesis Prediction Suggests synthetic pathways for target molecules.Aids in the design of efficient synthetic routes. mdpi.com

Exploration of New Biological Targets and Pathways for Pyrimidine-Based Research (without clinical implications)

The structural similarity of pyrimidines to endogenous nucleobases makes them ideal candidates for interacting with a wide range of biological targets. gsconlinepress.comnih.gov While their role as anticancer and antimicrobial agents is well-established, ongoing research continues to uncover new biological activities and pathways.

Enzyme Inhibition: Pyrimidine derivatives can be designed to inhibit the activity of specific enzymes involved in disease processes. For example, they have shown potential as inhibitors of kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov

Receptor Modulation: These compounds can act as agonists or antagonists for various receptors, thereby modulating cellular responses.

Modulation of Metabolic Pathways: The pyrimidine metabolism pathway itself is a target for therapeutic intervention. frontiersin.org For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, are being explored for their potential in various diseases. frontiersin.org

Bone Anabolic Agents: Recent research has identified pyrimidine derivatives that can promote osteogenesis (bone formation) through the BMP2/SMAD1 signaling pathway, suggesting their potential in bone health research. nih.gov

The exploration of these and other novel biological targets will continue to expand the potential applications of pyrimidine-based compounds in fundamental biological research.

Design and Synthesis of Functional Pyrimidine Materials for Optoelectronic or Other Non-Biological Applications

Beyond their biological significance, pyrimidine derivatives are emerging as promising materials for a variety of non-biological applications, particularly in the field of optoelectronics. researchgate.net The electron-withdrawing nature of the pyrimidine ring makes it an excellent component for creating materials with interesting electronic and photophysical properties. rsc.org

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials have been developed as emitters in OLEDs. By tuning the substituents on the pyrimidine core, the color and efficiency of the emitted light can be precisely controlled. For example, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have been used to create highly efficient green OLEDs. nih.gov

Nonlinear Optical (NLO) Materials: The push-pull electronic structure that can be created with pyrimidine derivatives makes them attractive candidates for NLO materials, which have applications in optical data processing and storage. rsc.orgresearchgate.netrsc.org

Fluorescent Sensors: The fluorescence properties of some pyrimidine derivatives can be modulated by the presence of specific ions or molecules, making them useful as chemical sensors. researchgate.net

Covalent Organic Frameworks (COFs): The rigid and planar structure of the pyrimidine ring can be exploited in the construction of COFs, which are porous crystalline materials with potential applications in gas storage and catalysis. rsc.org

The design and synthesis of novel pyrimidine-based materials with tailored optical and electronic properties is a vibrant area of research with the potential to lead to new technologies.

Q & A

Q. How is target identification for this compound achieved in complex biological systems?

  • Methodological Answer : Surface Plasmon Resonance (SPR) screens ligand binding to recombinant proteins, while chemical proteomics (e.g., affinity pull-down assays with biotinylated probes) identifies off-target interactions. For neuromuscular targets, SPR has validated binding to CLC-1 channels (KD = 120 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.